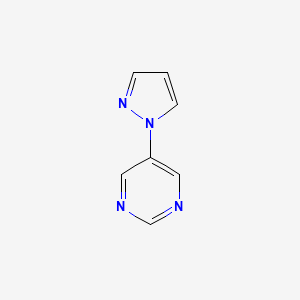

5-(1H-吡唑-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.

科学研究应用

在药物发现中的合成和表征

5-(1H-吡唑-1-基)嘧啶及其衍生物因其在药物发现中的潜力而受到广泛研究。一项显著的研究涉及合成新型吡唑和嘧啶基3,4-二氢嘧啶-2(1H)-硫酮衍生物。由于这些化合物具有嘧啶和吡唑核,因此被认为在制药领域具有潜在的发展前景,包括在艾滋病化疗方面的潜在应用 (Ajani et al., 2019)。

抗病毒性能

在抗病毒研究领域,5-(1H-吡唑-1-基)嘧啶的衍生物显示出显著的功效。一项研究表明,某些2-(3-烷氧基-1H-吡唑-1-基)嘧啶具有显著的抗病毒性能,特别是对麻疹病毒。这些化合物通过抑制人二氢乳酸脱氢酶(DHODH)这一嘧啶生物合成途径中的酶来发挥作用,显示出在抗病毒药物开发方面的潜力 (Munier-Lehmann et al., 2015)。

超声波声化学合成

超声波声化学方法已被用于高效合成吡唑并[1,5-a]嘧啶。这种方法涉及特定化合物与3-氨基-5-甲基-1H-吡唑的反应,具有简单性、温和条件和令人满意的产率等优点,表明这是合成吡唑并[1,5-a]嘧啶衍生物的一种可行方法 (Buriol et al., 2013)。

抗菌活性

已合成并研究了嘧啶吡唑杂环化合物以了解其抗菌性能。该类化合物对各种细菌和真菌表现出活性,表明它们在开发新型抗菌剂方面具有潜力 (Kumar et al., 2014)。

除草应用

在农业领域,某些4-(1H-吡唑-1-基)-6-(炔基氧基)-嘧啶衍生物已显示出除草活性。这些化合物作为色素生物合成抑制剂,已显示出在控制禾本科杂草方面的有效性,为开发新型除草剂提供了潜在途径 (Ma et al., 2014)。

光物理性能和OLED应用

由于其光物理性能,5-(1H-吡唑-1-基)嘧啶衍生物在材料科学中也找到了应用。一项研究探讨了这些衍生物在有机发光二极管(OLEDs)中的应用,展示了它们在提高OLED性能和效率方面的潜力 (Chang et al., 2013)。

作用机制

Target of Action

5-(1H-pyrazol-1-yl)pyrimidine is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit protein kinases , which play crucial roles in signal transduction pathways within cells.

Biochemical Pathways

Pyrazole derivatives have been found to affect various biochemical pathways due to their broad range of pharmacological properties . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Result of Action

Pyrazole derivatives are known to exert a wide range of biological effects, including antileishmanial and antimalarial activities .

生化分析

Biochemical Properties

They have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Cellular Effects

The cellular effects of 5-(1H-pyrazol-1-yl)pyrimidine are not well documented. Pyrazole derivatives have been found to exhibit various effects on cells. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Molecular Mechanism

Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Some hydrazine-coupled pyrazoles were found to be safe and well tolerated by mice when treated with certain dosages .

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways .

Transport and Distribution

The associations between pyrazole molecules depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

属性

IUPAC Name |

5-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBQUPDAGIPUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)

![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)